Vitexin-4''-O-glucoside

Pharmacokinetics Drug Metabolism Flavonoid Glycosides

Validate your analytical methods with Vitexin-4''-O-glucoside (VOG), a structurally distinct diglycoside from Crataegus pinnatifida. Unlike vitexin and vitexin-2''-O-rhamnoside, VOG bears β-D-glucopyranosyl at the 4''-O position—a critical glycosylation difference that dictates pharmacokinetic and functional outcomes. VOG is ideal as a reference standard for HPLC method validation (LOD 0.6 ng), ANDA quality control, and mitochondrial protection studies at 128 µmol/L. Do not substitute with other vitexin glycosides without empirical validation—uncontrolled variables compromise analytical and biological experiments. Bulk and custom packaging available for research and QC applications.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
CAS No. 178468-00-3
Cat. No. B611695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitexin-4''-O-glucoside
CAS178468-00-3
SynonymsVitexin 4"-O-glucoside;  Vitexin 4" O glucoside;  Vitexin 4" O-glucoside
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O
InChIInChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26+,27+/m1/s1
InChIKeyNDSUKTASTPEKBX-LXXMDOISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vitexin-4''-O-Glucoside (CAS 178468-00-3): Research-Grade Flavonoid Glycoside from Crataegus pinnatifida


Vitexin-4''-O-glucoside (VOG), also known as 4''-O-glucosylvitexin, is a flavonoid C-glycoside (C₂₇H₃₀O₁₅; MW 594.5) isolated from the leaves of Crataegus pinnatifida (hawthorn) [1]. It is a diglycoside derived from vitexin via additional glucosylation at the 4''-O position, distinguishing it structurally from vitexin (apigenin-8-C-glucoside) and vitexin-2''-O-rhamnoside [2]. VOG is utilized in research as a reference standard for analytical method validation (HPLC, LC-MS) and as a tool compound for investigating mitochondrial protection and oxidative stress pathways [3].

Why Vitexin-4''-O-Glucoside Cannot Be Interchanged with Vitexin-2''-O-Rhamnoside or Vitexin in Procurement


Vitexin-4''-O-glucoside (VOG) and vitexin-2''-O-rhamnoside (VRH) are co-occurring flavonoid glycosides in Crataegus pinnatifida that differ in their glycosylation patterns: VOG bears a β-D-glucopyranosyl moiety at the 4''-O position, whereas VRH has an α-L-rhamnopyranosyl moiety at the 2''-O position [1]. These structural differences translate into measurably divergent pharmacokinetic profiles and biological activity thresholds [2][3]. Furthermore, in a zebrafish PTZ-induced seizure model, vitexin-4-O-glucoside exhibited no antiseizure activity, whereas vitexin was active at concentrations as low as 0.1 µM—demonstrating that glycosylation pattern dictates functional outcomes in specific assay systems [4]. Substituting one vitexin glycoside for another without empirical validation risks introducing uncontrolled variables in both analytical and biological experiments.

Vitexin-4''-O-Glucoside: Quantified Differentiation from Vitexin-2''-O-Rhamnoside and Vitexin


Vitexin-4''-O-Glucoside vs Vitexin-2''-O-Rhamnoside: Divergent Pharmacokinetic Disposition Following Intravenous Administration

In a direct head-to-head pharmacokinetic study in rats following intravenous administration of hawthorn leaves flavonoids (HLF) at 10-40 mg/kg, vitexin-4''-O-glucoside (VGL) exhibited a higher volume of distribution (Vd) compared to vitexin-2''-O-rhamnoside (VRH), while both compounds demonstrated comparable elimination half-lives [1].

Pharmacokinetics Drug Metabolism Flavonoid Glycosides

Differential Protection of ECV-304 Cells: VOG Requires Higher Concentration than VRH for Comparable Protection

In a direct comparative study using ECV-304 cells, vitexin-4''-O-glucoside (VOG) at 128 µmol/L effectively protected against TBHP-induced cytotoxicity, while vitexin-2''-O-rhamnoside (VRH) demonstrated protective effects at substantially lower concentrations (0.1-10 µmol/L) against H₂O₂-induced oxidative damage in human adipose-derived stem cells [1][2].

Oxidative Stress Cytoprotection Mitochondrial Function

Vitexin-4-O-Glucoside Exhibits No Antiseizure Activity in PTZ Zebrafish Model, Unlike Vitexin and Isovitexin

In a systematic head-to-head comparison of five flavone glycosides in pentylenetetrazole (PTZ)-induced zebrafish seizure models, vitexin-4-O-glucoside (at 10-30 µM concentrations) exhibited no significant antiseizure activity, whereas vitexin and isovitexin significantly reduced seizure activity [1].

Neuroscience Epilepsy Zebrafish Model

Vitexin-4''-O-Glucoside Exhibits Dose-Dependent Non-Linear Pharmacokinetics at Lower Doses

A dedicated pharmacokinetic study of purified vitexin-4''-O-glucoside (VOG) in rats following oral administration revealed non-linear pharmacokinetics at lower doses (≤10 mg/kg), transitioning to dose-dependent linear kinetics in the 20-60 mg/kg range [1].

Pharmacokinetics ADME Dose Optimization

Validated Application Scenarios for Vitexin-4''-O-Glucoside (CAS 178468-00-3) Based on Quantitative Evidence


Quality Control and Analytical Method Development for Crataegus-Derived Products

Vitexin-4''-O-glucoside serves as a validated reference standard in established HPLC methods for the simultaneous quantification of multiple flavonoids in hawthorn leaves, fruits, and commercial preparations. A validated HPLC-UV method using a Shim-pack VP-ODS C18 column with isocratic tetrahydrofuran/acetonitrile/0.05% phosphoric acid (20:3:77) achieved LOD of 0.6 ng and LOQ of 2 ng for vitexin-2″-O-glucoside (closely related positional isomer), with intra- and inter-day precision RSD <3% [1]. This compound is appropriate for analytical method validation (AMV), quality control (QC) applications for ANDA filings, and forced degradation studies [2].

In Vivo Studies Requiring Dose-Dependent Linear Pharmacokinetics

For researchers conducting in vivo studies with vitexin-4''-O-glucoside, evidence demonstrates that doses of 20-60 mg/kg (oral, rat) produce dose-dependent linear pharmacokinetics, enabling predictable exposure-response modeling [1]. Doses ≤10 mg/kg exhibit non-linear kinetics and should be avoided unless saturable absorption mechanisms are the explicit focus of investigation. Intravenous administration produces three-compartment pharmacokinetics with a terminal elimination half-life of approximately 10 hours [2].

Mitochondrial Protection and Oxidative Stress Research at Defined Concentrations

Vitexin-4''-O-glucoside protects ECV-304 cells against TBHP-induced cytotoxicity at 128 µmol/L, with quantified effects including reduced MDA production, increased SOD activity, and restoration of mitochondrial membrane potential (ΔΨ) [1]. This concentration-response profile is distinct from vitexin-2''-O-rhamnoside, which is active at 0.1-10 µmol/L in oxidative stress models [2]. Researchers should select VOG for studies where higher-concentration mitochondrial protection is the defined experimental parameter, not as a low-concentration substitute for VRH.

Acetaminophen-Induced Liver Injury Model with Defined Protective Doses

In a murine model of acetaminophen-induced acute liver injury, vitexin-4''-O-glucoside administered at 30 mg/kg and 60 mg/kg (oral gavage) significantly improved plasma ALT and AST levels, reduced liver MDA content, and increased SOD and CAT activities compared to model controls [1]. The compound also reduced hepatic expression of TNF-α, IL-1β, and IL-6, and modulated endoplasmic reticulum stress markers including IRE-1α, XBP1s, and GRP78. These quantitative dose-response data provide a validated experimental framework for hepatoprotection studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vitexin-4''-O-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.